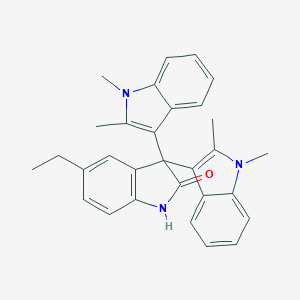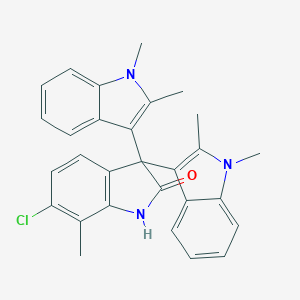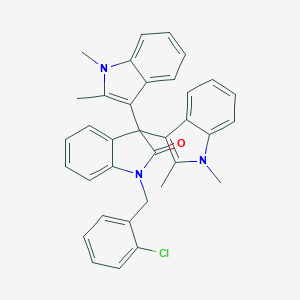
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole), also known as CBMI, is a synthetic compound that belongs to the family of indole derivatives. CBMI is a potential anticancer agent that has been studied extensively due to its promising anticancer activity against various cancer types. CBMI is a yellow crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the inhibition of various enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell division.
Biochemical and Physiological Effects:
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its potential as a selective anticancer agent with low toxicity in normal cells. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to have a wide range of anticancer activity against various cancer types. However, one of the main limitations of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its low solubility in aqueous solutions, which can limit its potential for use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole). One potential direction is the development of more efficient synthesis methods for 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) that can improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) in vivo, which can provide insights into the optimal dosing and administration of the compound. Additionally, the investigation of the potential synergistic effects of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) with other anticancer agents can provide insights into the development of combination therapies for cancer treatment.
Synthesemethoden
The synthesis of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the reaction of 4-chlorobenzaldehyde and 1-methylindole in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been extensively studied for its anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication.
Eigenschaften
Molekularformel |
C25H21ClN2 |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C25H21ClN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 |
InChI-Schlüssel |
UFEFBIFPLIVLLZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)